N-octyladamantan-1-amine
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Overview
Description
N-octyladamantan-1-amine is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with octylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or toluene. The process may also involve the use of reducing agents to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-octyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or imines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxides, hydroxylamines, and various substituted adamantane compounds .
Scientific Research Applications
N-octyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of N-octyladamantan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In medicinal applications, this compound derivatives may inhibit viral replication or induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-adamantylamine: Similar structure but lacks the octyl group, resulting in different chemical properties and applications.
N-methyladamantan-1-amine: Features a methyl group instead of an octyl group, leading to variations in reactivity and biological activity.
N-ethyladamantan-1-amine: Contains an ethyl group, offering different solubility and stability characteristics.
Uniqueness
N-octyladamantan-1-amine stands out due to its unique combination of the adamantane core and the octyl group. This structure imparts enhanced lipophilicity, stability, and potential for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
33211-90-4 |
---|---|
Molecular Formula |
C18H33N |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
N-octyladamantan-1-amine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-19-18-12-15-9-16(13-18)11-17(10-15)14-18/h15-17,19H,2-14H2,1H3 |
InChI Key |
FZAIZZSFCIYGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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